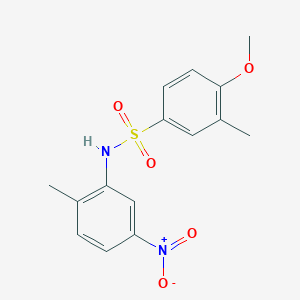![molecular formula C14H21NO4 B5763554 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine, also known as DMPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEM is a morpholine derivative that contains two methoxy groups and a phenoxyethyl group, making it a promising candidate for drug design and development.
作用机制
The mechanism of action of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In neurons, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell viability. In neurons, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to modulate neurotransmitter release, leading to changes in synaptic transmission and plasticity.
实验室实验的优点和局限性
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine research, including the synthesis of novel 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine derivatives with improved pharmacological properties, the investigation of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine's potential as a neuroprotective agent in various neurological disorders, and the development of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine and its potential for clinical applications.
合成方法
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 2,6-dimethoxyphenol in the presence of a base such as potassium carbonate. The resulting product can then be further reacted with ethylene oxide to form the final product, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine.
科学研究应用
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug design. In cancer research, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug design, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
属性
IUPAC Name |
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-16-12-4-3-5-13(17-2)14(12)19-11-8-15-6-9-18-10-7-15/h3-5H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRJRHUFUIHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5731232 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)




![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)

![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
